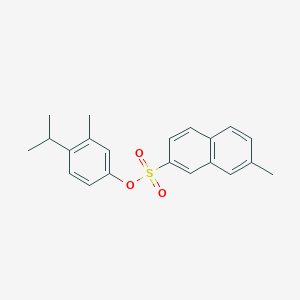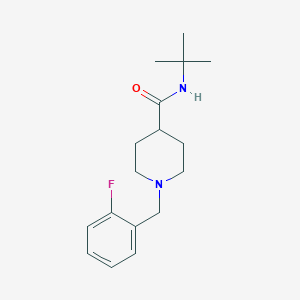
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate, also known as IMN, is a chemical compound that has been used in scientific research for its biological and pharmacological properties. It is a sulfonated naphthalene derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in inflammation and pain. It may also work by modulating the activity of neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines and prostaglandins in the body. It has also been shown to reduce pain and fever. In addition, 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate in lab experiments is its ability to inhibit inflammation and pain. This makes it a useful tool for studying the mechanisms of these processes. However, one limitation of using 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for research on 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate and its potential uses in medicine.
Conclusion:
In conclusion, 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate, or 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate, is a sulfonated naphthalene derivative that has been used in scientific research for its biological and pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects, as well as antitumor activity. While there are limitations to using 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate in lab experiments, it has potential uses in medicine for the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate can be synthesized using various methods. One of the most common methods involves the reaction of 4-isopropyl-3-methylphenol with 7-methyl-2-naphthalenesulfonyl chloride in the presence of a base such as sodium hydroxide. The product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
Scientific Research Applications
4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been used in scientific research for its biological and pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor activity and to inhibit the growth of cancer cells. In addition, 4-isopropyl-3-methylphenyl 7-methyl-2-naphthalenesulfonate has been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 7-methylnaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3S/c1-14(2)21-10-8-19(12-16(21)4)24-25(22,23)20-9-7-17-6-5-15(3)11-18(17)13-20/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGIENROSWKFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)OC3=CC(=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-propan-2-ylphenyl) 7-methylnaphthalene-2-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)




![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)


![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)


